molecular formula C8H4KNO2 B1352668 Potassium phthalimide-15N CAS No. 53510-88-6

Potassium phthalimide-15N

Cat. No.: B1352668
CAS No.: 53510-88-6
M. Wt: 186.21 g/mol
InChI Key: FYRHIOVKTDQVFC-DLBIPZKSSA-M
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Description

Potassium phthalimide-15N: is a chemical compound with the formula C8H4K15NO2 . It is the potassium salt of phthalimide, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is often used in organic synthesis and research due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium phthalimide-15N can be synthesized by reacting phthalimide-15N with potassium hydroxide in ethanol. The reaction involves dissolving phthalimide-15N in hot ethanol and then adding a solution of potassium hydroxide in ethanol. The desired product precipitates out of the solution .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Potassium phthalimide-15N is widely used in the synthesis of primary amines through the Gabriel synthesis. It serves as a precursor in various organic reactions and is valuable in studying reaction mechanisms involving nitrogen atoms .

Biology and Medicine: The isotopic labeling with nitrogen-15 makes it useful in biological studies, particularly in tracing nitrogen pathways in metabolic processes. It is also used in the synthesis of labeled compounds for medical imaging and diagnostic purposes .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role in the synthesis of primary amines makes it a valuable intermediate in the manufacture of various chemical products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in research applications involving nitrogen tracking and metabolic studies. This isotopic labeling provides distinct advantages in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Properties

IUPAC Name

potassium;isoindol-2-ide-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1/i9+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRHIOVKTDQVFC-DLBIPZKSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)[15N-]C2=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456153
Record name Potassium phthalimide-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53510-88-6
Record name Potassium phthalimide-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1-liter three-neck round bottom flask, phthalimide (50 g) was suspended in ethyl alcohol (500 ml) and cooled to about 0° C. under stirring. A solution of alcoholic KOH (19 gm in 150 ml alcohol) was added slowly over a period of 15-20 mins., while keeping the mass temperature at 0°-5° C. After the addition was complete, the reaction mixture was stirred for 1/2 hour at 0°-5° C. and then filtered.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium phthalimide-15N
Reactant of Route 2
Potassium phthalimide-15N
Reactant of Route 3
Potassium phthalimide-15N
Reactant of Route 4
Reactant of Route 4
Potassium phthalimide-15N
Reactant of Route 5
Potassium phthalimide-15N
Reactant of Route 6
Potassium phthalimide-15N

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